Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-amino-4-[1,1’-biphenyl]-4-yl-3-thiophenecarboxylate is a complex organic compound that features a biphenyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-[1,1’-biphenyl]-4-yl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Thiophene Ring Formation: The thiophene ring can be constructed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source.
Coupling of Biphenyl and Thiophene: The biphenyl and thiophene units are then coupled using a cross-coupling reaction, such as the Stille or Negishi coupling.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Esterification: Finally, the ester group is introduced through an esterification reaction, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Ethyl 2-amino-4-[1,1’-biphenyl]-4-yl-3-thiophenecarboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-[1,1’-biphenyl]-4-yl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated precursors and nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-4-[1,1’-biphenyl]-4-yl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-[1,1’-biphenyl]-4-yl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but lacks the biphenyl group.
Ethyl 2-amino-4-[1,1’-biphenyl]-4-yl-3-furanecarboxylate: Similar structure but contains a furan ring instead of a thiophene ring.
Uniqueness
Ethyl 2-amino-4-[1,1’-biphenyl]-4-yl-3-thiophenecarboxylate is unique due to the presence of both the biphenyl and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate (CAS Number: 307343-50-6) is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics. The presence of both biphenyl and thiophene moieties contributes to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a complex structure that can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C₁₉H₁₇NO₂S |
Molecular Weight | 321.41 g/mol |
CAS Number | 307343-50-6 |
Chemical Structure | Chemical Structure |
The compound's structure allows for diverse interactions with biological targets, making it a candidate for further investigation in pharmacology.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with receptors, affecting signal transduction pathways that regulate various physiological processes.
Anticancer Properties
In vitro studies have suggested that compounds with thiophene and biphenyl groups can exhibit cytotoxic effects against cancer cell lines. A notable study reported that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells. The potential mechanisms include inducing apoptosis and inhibiting cell proliferation.
Case Studies
-
Study on Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial effects of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
Cytotoxicity Assay :
- In a study assessing the cytotoxic effects of thiophene-based compounds on HeLa cells, the IC50 values were determined. Compounds structurally related to this compound showed IC50 values between 20 µM and 50 µM after 48 hours of exposure.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Lacks biphenyl group | Moderate antibacterial activity |
Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-furanecarboxylate | Contains furan instead of thiophene | Limited anticancer activity |
The presence of both biphenyl and thiophene moieties in this compound enhances its electronic properties and steric factors, potentially leading to improved biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-2-22-19(21)17-16(12-23-18(17)20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRXYEXAHRYAIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352296 |
Source
|
Record name | Ethyl 2-amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307343-50-6 |
Source
|
Record name | Ethyl 2-amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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